molecular formula C8H7N3O2 B12103909 9-methoxy-4H-pyrazino[1,2-a]pyrimidin-4-one

9-methoxy-4H-pyrazino[1,2-a]pyrimidin-4-one

Cat. No.: B12103909
M. Wt: 177.16 g/mol
InChI Key: UVXAUDUUWGTHLR-UHFFFAOYSA-N
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Description

9-Methoxy-4H-pyrazino[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrazinopyrimidines This compound is characterized by its fused ring structure, which includes both pyrazine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methoxy-4H-pyrazino[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with ethyl acetoacetate in the presence of a base, followed by methoxylation using dimethyl sulfate. The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

9-Methoxy-4H-pyrazino[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrazinopyrimidines, depending on the specific reagents and conditions used.

Scientific Research Applications

9-Methoxy-4H-pyrazino[1,2-a]pyrimidin-4-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes and receptors.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 9-methoxy-4H-pyrazino[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In the case of receptor interactions, it can act as an agonist or antagonist, modulating the receptor’s signaling pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor.

    4H-Pyrido[1,2-a]pyrimidin-4-one: Shares the pyrimidine ring but differs in the fused ring system.

Uniqueness

9-Methoxy-4H-pyrazino[1,2-a]pyrimidin-4-one is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

9-methoxypyrazino[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C8H7N3O2/c1-13-8-7-9-3-2-6(12)11(7)5-4-10-8/h2-5H,1H3

InChI Key

UVXAUDUUWGTHLR-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CN2C1=NC=CC2=O

Origin of Product

United States

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